3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Overview
Description
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-2-one core structure, substituted with ethyl, hydroxy, and methyl groups at specific positions. Coumarins are widely found in nature and have been used in various applications, including medicinal, industrial, and agricultural fields .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors . The specific targets would depend on the specific biological activity being considered.
Mode of Action
It is known that coumarin derivatives can interact with their targets through various mechanisms, such as inhibition of enzymes, interaction with cell receptors, or disruption of cell membranes . The specific mode of action would depend on the specific target and biological activity.
Biochemical Pathways
Given the wide range of biological activities exhibited by coumarin derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, cell proliferation, oxidative stress, and more .
Result of Action
Based on the biological activities of coumarin derivatives, potential effects could include inhibition of cell proliferation, reduction of inflammation, and neutralization of oxidative stress .
Biochemical Analysis
Biochemical Properties
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit protein tyrosine phosphatase 1B, acetyl cholinesterase, and monoamine oxidase . These interactions are crucial as they can modulate signaling pathways and metabolic processes within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit neuroprotective and anti-carcinogenic activities. In particular, it protects cells from oxidative stress-induced damage and inhibits the proliferation of cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of protein tyrosine phosphatase 1B results in the modulation of insulin signaling pathways . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that it maintains its biological activity for several weeks, although some degradation products may form . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound significantly affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments, influencing its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For instance, 7-hydroxy-4-methyl coumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid . The reaction is typically carried out at elevated temperatures to facilitate the formation of the coumarin ring.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as solvent-free reactions and the use of environmentally friendly catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydrocoumarins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carbonyl group can produce dihydrocoumarins .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the production of dyes, optical brighteners, and perfumes
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the ethyl group at the 3-position.
4-methyl-2H-chromen-2-one: Lacks both the ethyl and hydroxy groups.
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Contains an additional methyl group at the 8-position.
Uniqueness
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-7-hydroxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKRVHQFPBHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419965 | |
Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-71-0 | |
Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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